molecular formula C9H13BrClN3O B8424846 (5-Bromo-2-chloro-pyrimidin-4-yl)-(2-methoxy-1,1-dimethyl-ethyl)-amine

(5-Bromo-2-chloro-pyrimidin-4-yl)-(2-methoxy-1,1-dimethyl-ethyl)-amine

Cat. No. B8424846
M. Wt: 294.57 g/mol
InChI Key: OQJSEDBZDHWKRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Bromo-2-chloro-pyrimidin-4-yl)-(2-methoxy-1,1-dimethyl-ethyl)-amine is a useful research compound. Its molecular formula is C9H13BrClN3O and its molecular weight is 294.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5-Bromo-2-chloro-pyrimidin-4-yl)-(2-methoxy-1,1-dimethyl-ethyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-Bromo-2-chloro-pyrimidin-4-yl)-(2-methoxy-1,1-dimethyl-ethyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(5-Bromo-2-chloro-pyrimidin-4-yl)-(2-methoxy-1,1-dimethyl-ethyl)-amine

Molecular Formula

C9H13BrClN3O

Molecular Weight

294.57 g/mol

IUPAC Name

5-bromo-2-chloro-N-(1-methoxy-2-methylpropan-2-yl)pyrimidin-4-amine

InChI

InChI=1S/C9H13BrClN3O/c1-9(2,5-15-3)14-7-6(10)4-12-8(11)13-7/h4H,5H2,1-3H3,(H,12,13,14)

InChI Key

OQJSEDBZDHWKRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC)NC1=NC(=NC=C1Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethyl amine (73.1 mL, 526.6 mmol) was added slowly to a solution of 5-Bromo-2,4-dichloro-pyrimidine (40 g, 175.5 mmol) in acetonitrile (400 mL) at 00° C. and then 2-Methoxy-1,1-dimethyl-ethylamine (Preparation 255, 23.4 g, 263.3 mmol) was added to the mixture portion wise. The reaction mixture was stirred for another 16 hours at room temperature. TLC showed the presence of unreacted starting pyrimidine, but the reaction was not continued further. All the volatiles were removed in vacuo and the residue was taken in ethyl acetate, washed with water, brine, dried over sodium sulphate and evaporated to dryness in vacuo. The crude material was purified by column chromatography on silica gel (100-200 mesh, gradient of ethyl acetate:hexane 1:9 to 2:4) to afford the title compound as white solid in 23% yield (10 g of starting pyrimidine was recovered), 12 g.
Quantity
73.1 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
23.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
23%

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